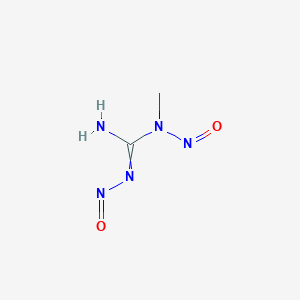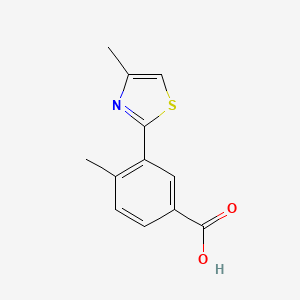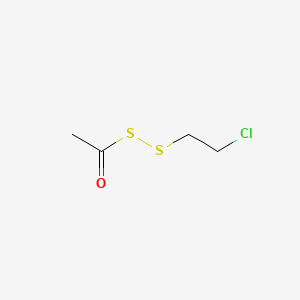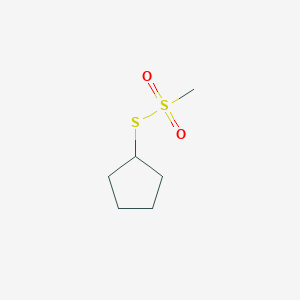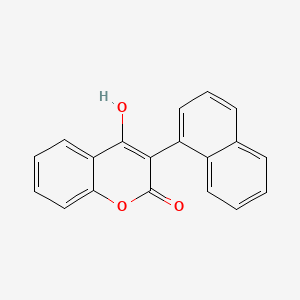
6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene is a polycyclic aromatic hydrocarbon known for its highly carcinogenic properties. It is also referred to as 3-methylcholanthrene. This compound is produced by burning organic compounds at very high temperatures and is used extensively in laboratory studies of chemical carcinogenesis .
Métodos De Preparación
The synthesis of 6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene involves several steps. The initial step is the condensation of 4-methylindanone with the lithium salt of N,N-diethyl-1-naphthamide. This reaction is followed by a series of steps that ultimately yield the desired compound . Industrial production methods are not commonly detailed due to the compound’s highly toxic nature and its primary use in research settings.
Análisis De Reacciones Químicas
6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene is primarily used in scientific research due to its carcinogenic properties. It is extensively used in studies related to chemical carcinogenesis, where it helps in understanding the mechanisms of cancer development. This compound is also used in toxicological research to study its effects on the central nervous system and its role in genetic mutations leading to cancer .
Mecanismo De Acción
The mechanism of action of 6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene involves its interaction with cellular DNA, leading to mutations and the development of cancer cells. The compound is metabolized by cytochrome P450 enzymes into reactive intermediates that bind to DNA, causing mutations. These mutations can lead to uncontrolled cell growth and the formation of tumors .
Comparación Con Compuestos Similares
6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene is similar to other polycyclic aromatic hydrocarbons like benz[a]anthracene and benzo[a]pyrene. it is unique due to its specific structure and the position of the methyl group, which influences its carcinogenic properties. Other similar compounds include:
- Benz[a]anthracene
- Benzo[a]pyrene
- Dibenz[a,h]anthracene
These compounds also exhibit carcinogenic properties but differ in their molecular structures and the specific pathways through which they exert their effects.
Propiedades
Número CAS |
35281-27-7 |
|---|---|
Fórmula molecular |
C21H22 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
3-methyl-1,2,6,7,8,9,10,12b-octahydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H22/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h6-9,19H,2-5,10-12H2,1H3 |
Clave InChI |
ZDSPIWHPOSTIAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCC3C2=C(CC4=C3C=CC5=C4CCCC5)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)





![2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677419.png)
